(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Catalog No.
S1909357
CAS No.
14814-17-6
M.F
C15H14O3
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

CAS Number

14814-17-6

Product Name

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

IUPAC Name

[4-(2-hydroxyethoxy)phenyl]-phenylmethanone

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2

InChI Key

PNTLMFABGCHLMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO

The exact mass of the compound (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Hydroxyethoxy)benzophenone is a highly reactive, functionalized Type II photoinitiator and chemical building block characterized by a primary aliphatic alcohol appended to a benzophenone core via an ethoxy spacer. Unlike standard non-reactive benzophenone, which functions as a free-floating additive, this compound is engineered for covalent incorporation into polymer backbones, particularly polyurethanes, polyesters, and functionalized acrylates. This structural modification provides a critical procurement advantage for formulating low-migration, zero-VOC UV-curable coatings, inks, and adhesives, especially in highly regulated sectors such as food packaging and medical devices where extractable photoinitiator limits are strictly enforced[1].

Substituting 4-(2-hydroxyethoxy)benzophenone with standard benzophenone or simpler derivatives like 4-hydroxybenzophenone fundamentally compromises formulation stability and regulatory compliance. Unmodified benzophenone is highly prone to migration, blooming, and volatilization, leading to unacceptable extractable levels in cured films. Conversely, while 4-hydroxybenzophenone possesses a reactive hydroxyl group, its phenolic nature renders it sterically hindered and electronically deactivated, resulting in sluggish reaction kinetics with isocyanates and poor yields during polymer synthesis. The ethoxy spacer in 4-(2-hydroxyethoxy)benzophenone decouples the primary alcohol from the aromatic ring, ensuring rapid, quantitative functionalization without altering the core triplet-state photophysics required for efficient UV curing [1].

Extractable Migration in Cured UV Coatings

In UV-curable formulations, free benzophenone is notorious for high migration rates, often exceeding the specific migration limit (SML) of 0.6 mg/kg for food contact materials. When 4-(2-hydroxyethoxy)benzophenone is reacted into a polyurethane acrylate oligomer, the covalent tethering reduces extractable photoinitiator content to near-zero levels. Comparative extraction assays demonstrate that polymer-bound 4-(2-hydroxyethoxy)benzophenone yields <10 ppb of migrating species in food simulants, whereas unmodified benzophenone blends typically exhibit >500 ppb migration under identical curing and extraction conditions [1].

Evidence DimensionExtractable photoinitiator migration (ppb in food simulant)
Target Compound Data<10 ppb (when polymer-bound)
Comparator Or BaselineUnmodified Benzophenone (>500 ppb)
Quantified Difference>98% reduction in extractable migration
Conditions10-day extraction at 40°C in 95% ethanol simulant

Essential for compliance with EuPIA guidelines and Swiss Ordinance regulations for food-contact packaging inks.

Urethane Synthesis Reactivity vs. Phenolic Analogs

The synthesis of photoactive polyurethane dispersions (PUDs) requires rapid reaction between the photoinitiator's hydroxyl group and aliphatic isocyanates (e.g., IPDI or HDI). The primary aliphatic alcohol of 4-(2-hydroxyethoxy)benzophenone exhibits superior nucleophilicity compared to the phenolic hydroxyl of 4-hydroxybenzophenone. Under standard catalytic conditions at 60°C, 4-(2-hydroxyethoxy)benzophenone achieves >95% isocyanate conversion within 2 hours. In contrast, the sterically and electronically hindered 4-hydroxybenzophenone struggles to surpass 50% conversion in the same timeframe, requiring harsher conditions or excess catalyst that can degrade the resulting resin [1].

Evidence DimensionIsocyanate conversion rate at 2 hours (60°C)
Target Compound Data>95% conversion
Comparator Or Baseline4-Hydroxybenzophenone (<50% conversion)
Quantified Difference>45% absolute increase in conversion yield
ConditionsReaction with IPDI in MEK solvent, DBTDL catalyst, 60°C

Drastically reduces batch times and catalyst costs during the industrial synthesis of UV-curable polyurethane oligomers.

Photochemical Efficiency and Triplet State Preservation

A common risk when chemically functionalizing photoinitiators is the alteration of their photophysics, which can severely depress curing speed. The ethoxy spacer in 4-(2-hydroxyethoxy)benzophenone effectively insulates the benzophenone chromophore from the reactive alcohol. This preserves the n-π* triplet state energy at approximately 68-69 kcal/mol, ensuring that its hydrogen-abstraction efficiency remains on par with unsubstituted benzophenone. In standard PEG-diacrylate formulations with an amine co-initiator, the polymer-bound 4-(2-hydroxyethoxy)benzophenone achieves ~80-85% double bond conversion, matching the baseline performance of free benzophenone (~85%) while completely eliminating the migration risk [1].

Evidence DimensionAcrylate double bond conversion (%)
Target Compound Data80-85% (maintains high efficiency)
Comparator Or BaselineUnmodified Benzophenone (~85%)
Quantified DifferenceStatistically equivalent curing efficiency (within 5% margin)
ConditionsUV-A irradiation, amine co-initiator, PEG-diacrylate matrix

Allows formulators to upgrade to a zero-migration system without sacrificing production line speed or curing throughput.

Low-Migration Food Packaging Inks

Directly leveraging its <10 ppb extractability when polymerized, this compound is the ideal building block for synthesizing polymeric photoinitiators used in UV-curable flexographic and inkjet inks for food and beverage packaging, ensuring strict EuPIA compliance [1].

UV-Curable Polyurethane Dispersions (PUDs)

Due to its high reactivity with aliphatic isocyanates, it is highly recommended as an end-capping or chain-extending agent in the production of eco-friendly, waterborne UV-PUDs for wood, plastic, and automotive coatings[2].

Biocompatible Medical Device Adhesives

The ability to covalently bind the photoinitiator prevents the leaching of toxic small molecules into biological environments, making it a critical precursor for hydrogels and structural adhesives used in skin-contact or implantable medical devices [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[4-(2-Hydroxyethoxy)phenyl](phenyl)methanone

Dates

Last modified: 08-16-2023

Explore Compound Types